Ethyl 1-hydroxy-6-methyl-2-naphthoate
Overview
Description
Ethyl 1-hydroxy-6-methyl-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of an ethyl ester group attached to a naphthalene ring system, which also contains a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-hydroxy-6-methyl-2-naphthoate can be synthesized through the esterification of 1-hydroxy-6-methyl-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ethyl 6-methyl-2-naphthoate.
Reduction: The compound can be reduced to form ethyl 1-hydroxy-6-methyl-2-naphthyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Ethyl 6-methyl-2-naphthoate.
Reduction: Ethyl 1-hydroxy-6-methyl-2-naphthyl alcohol.
Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.
Medicine: Research has indicated that derivatives of naphthoates, including ethyl 1-hydroxy-6-methyl-2-naphthoate, may possess anti-inflammatory and anticancer properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-hydroxy-6-methyl-2-naphthoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-hydroxy-2-naphthoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-hydroxy-2-naphthoate: Similar but lacks the methyl group on the naphthalene ring.
Methyl 6-hydroxy-2-naphthoate: Similar but with a hydroxyl group at a different position on the naphthalene ring.
Uniqueness: Ethyl 1-hydroxy-6-methyl-2-naphthoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
ethyl 1-hydroxy-6-methylnaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(16)12-7-5-10-8-9(2)4-6-11(10)13(12)15/h4-8,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNHPNIEZZKFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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